molecular formula C19H23BClNO4 B2582156 2-Chloro-6-(4-methoxybenzyloxy)pyridine-4-boronic acid, pinacol ester CAS No. 2096331-22-3

2-Chloro-6-(4-methoxybenzyloxy)pyridine-4-boronic acid, pinacol ester

Cat. No. B2582156
CAS RN: 2096331-22-3
M. Wt: 375.66
InChI Key: ZDVJYHZQPWGILS-UHFFFAOYSA-N
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Description

“2-Chloro-6-(4-methoxybenzyloxy)pyridine” is a chemical compound with the molecular formula C13H12ClNO2 and a molecular weight of 249.7 . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .


Synthesis Analysis

The synthesis of “2-Chloro-6-(4-methoxybenzyloxy)pyridine-4-boronic acid, pinacol ester” could potentially involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The InChI code for “2-Chloro-6-(4-methoxybenzyloxy)pyridine” is 1S/C13H12ClNO2/c1-16-11-7-5-10 (6-8-11)9-17-13-4-2-3-12 (14)15-13/h2-8H,9H2,1H3 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.


Chemical Reactions Analysis

The chemical reactions involving “this compound” could include oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, where formally nucleophilic organic groups are transferred from boron to palladium, could also occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-6-(4-methoxybenzyloxy)pyridine” include a predicted boiling point of 365.5±32.0 °C and a predicted density of 1.228±0.06 g/cm3 . The pKa is predicted to be 0.06±0.10 .

Scientific Research Applications

Synthesis and Organic Chemistry

  • Synthesis of Complex Molecules: Pinacolboronate esters are crucial in Suzuki coupling reactions, connecting organic building blocks for synthesizing complex molecules. For instance, the use of 2-aminopyrimidine-5-pinacolboronate ester in synthesizing a developmental compound necessitated innovative chromatographic methods due to its reactive nature and challenges in stability and solubility (Zhong et al., 2012).
  • Boronic Esters in Fluorescence Sensing: The formation of exciplex between pyridinium boronic acid and an aryl group, enhanced by pinacol, indicates its potential in fluorescence sensing applications (Huang et al., 2010).

Polymer Science

  • Polymer Synthesis: Boronic esters serve as essential building blocks in synthesizing functional polymers, offering an advanced approach for creating polymers with boronic acid groups (D'Hooge et al., 2008). Moreover, boronic acid end-functionalized polycaprolactone, synthesized using pinacol boronate ester-containing initiators, exemplifies the utility in star polymer assembly (Korich et al., 2010).

Sensor Development

  • Carbohydrate Sensing: Iridium(III) complexes with boronic acid pinacol ester groups have been designed for carbohydrate sensing, demonstrating potential for glucose and fructose detection (Hashemzadeh et al., 2020).

Material Sciences

  • Synthesis of Organic Compounds: Pinacolboronate esters are employed in the synthesis of specific compounds or compound libraries with unique cores, exemplified by the transformation of azulene-2-boronic acid pinacol ester into 2-substituted azulenes (Fujinaga et al., 2008).

Catalysis and Reaction Mechanisms

  • Borylation Reactions: The photoinduced borylation protocol highlights a metal- and additive-free method to convert haloarenes directly to boronic acids and esters, offering a transition metal-free synthesis approach (Mfuh et al., 2017).

Mechanism of Action

Target of Action

It is known that this compound is a boron reagent used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The “2-Chloro-6-(4-methoxybenzyloxy)pyridine-4-boronic acid, pinacol ester” participates in the Suzuki–Miyaura coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which “this compound” participates, is a key step in various biochemical pathways. It enables the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The downstream effects of this reaction can lead to the synthesis of a wide range of organic compounds .

Pharmacokinetics

It is known that the rate of reaction of boronic pinacol esters, a class of compounds to which this compound belongs, is influenced by the ph and the substituents in the aromatic ring . These factors can impact the bioavailability of the compound .

Result of Action

The result of the action of “this compound” in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This bond formation is a key step in the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by environmental factors such as pH . For instance, the rate of the reaction involving this compound is considerably accelerated at physiological pH . Therefore, the environment in which this compound is used can significantly impact its action and efficacy .

properties

IUPAC Name

2-chloro-6-[(4-methoxyphenyl)methoxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BClNO4/c1-18(2)19(3,4)26-20(25-18)14-10-16(21)22-17(11-14)24-12-13-6-8-15(23-5)9-7-13/h6-11H,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVJYHZQPWGILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Cl)OCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2096331-22-3
Record name 2-Chloro-6-(4-methoxybenzyloxy)pyridine-4-boronic acid, pinacol ester
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